Ethyl 1-ethoxycarbonyl piperidine-2-carboxylate
Description
Properties
Molecular Formula |
C11H19NO4 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
diethyl piperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C11H19NO4/c1-3-15-10(13)9-7-5-6-8-12(9)11(14)16-4-2/h9H,3-8H2,1-2H3 |
InChI Key |
QDXKSIWBMWUOEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCCN1C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Ethyl Chloroformate-Mediated Esterification
The most common synthetic route involves the reaction of piperidine-2-carboxylic acid with ethyl chloroformate under basic conditions. Triethylamine (TEA) is typically employed to neutralize HCl generated during the reaction. The process proceeds via nucleophilic acyl substitution, where the piperidine nitrogen attacks the carbonyl carbon of ethyl chloroformate.
Reaction Conditions:
-
Molar Ratio: Piperidine-2-carboxylic acid : ethyl chloroformate : TEA = 1 : 1.2 : 1.5
-
Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Temperature: 0–25°C
Mechanistic Insight:
The reaction proceeds through a mixed anhydride intermediate, which undergoes intramolecular cyclization to form the ethoxycarbonyl group. Steric hindrance from the piperidine ring necessitates prolonged reaction times (12–24 hours) for complete conversion.
Catalytic Hydrogenation of Cyano Precursors
Diethyl Malonate and Acrylonitrile Condensation
A scalable industrial method involves the condensation of diethyl malonate with acrylonitrile in the presence of alkali metals (e.g., potassium tert-butoxide). The resulting cyano intermediate is hydrogenated using Raney nickel or cobalt catalysts under high-pressure H₂.
Key Steps:
-
Michael Addition: Diethyl malonate reacts with acrylonitrile to form a β-cyano ester.
-
Cyclization: Intramolecular nucleophilic attack forms the piperidine ring.
-
Hydrogenation: Catalytic reduction of the nitrile group to an amine, followed by esterification.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Pressure (H₂) | 30–40 kg/cm² |
| Temperature | 90–100°C |
| Catalyst Loading | 5–10 wt% Raney Ni |
| Yield | 88–92% (after recrystallization) |
This method is favored for its high atom economy and compatibility with continuous-flow reactors.
Enzymatic Resolution of Racemic Intermediates
Lipase-Catalyzed Kinetic Resolution
Enantioselective synthesis is achieved via enzymatic resolution of racemic 2-piperidineethanol precursors. Lipase PS (from Pseudomonas cepacia) and porcine pancreatic lipase (PPL) selectively acetylate the (R)-enantiomer, leaving the (S)-enantiomer unreacted.
Procedure:
-
Substrate: Racemic 2-piperidineethanol.
-
Acylation: Vinyl acetate as acyl donor in tert-butyl methyl ether (TBME).
-
Separation: Chiral column chromatography (Chiralpak IA) resolves acetylated and non-acetylated products.
Performance Metrics:
-
Enantiomeric Excess (e.e.): >98% for (S)-isomer.
-
Yield: 45–50% (theoretical maximum 50% for kinetic resolution).
Characterization and Analytical Data
Spectroscopic Confirmation
¹H NMR (400 MHz, CDCl₃):
-
δ 4.25 (q, J = 7.1 Hz, 4H, -OCH₂CH₃)
-
δ 3.55–3.45 (m, 2H, piperidine H-2)
-
δ 2.85–2.70 (m, 1H, piperidine H-6)
HRMS (ESI⁺):
X-ray Crystallography
Single-crystal analysis confirms the trans-configuration of ethoxycarbonyl groups, with a dihedral angle of 112.5° between the piperidine ring and ester moieties.
Industrial-Scale Production
Continuous-Flow Synthesis
Modern facilities utilize automated reactors with in-line purification:
-
Reactor Type: Plug-flow tubular reactor.
-
Residence Time: 30 minutes.
-
Solvent Recovery: >95% via distillation.
Economic Considerations:
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-ethoxycarbonyl piperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Pharmaceutical Development
Ethyl 1-ethoxycarbonyl piperidine-2-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been investigated for their biological activities, including:
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit activity against a range of pathogens, suggesting potential use in developing new antibiotics or antifungal agents .
- Anticancer Activity : Studies have shown that certain derivatives demonstrate significant cytotoxic effects against cancer cell lines, highlighting their potential as anticancer agents .
- Neurological Disorders : The compound's structure allows it to interact with various biological targets, which may lead to the development of drugs aimed at treating neurological disorders .
Organic Synthesis
In organic chemistry, this compound is valued for its role as a building block in synthesizing more complex molecules. Some applications include:
- Synthesis of Complex Organic Molecules : It is utilized in creating various organic compounds through reactions such as alkylation and acylation, facilitating the development of new materials and chemicals .
- Reagent in Chemical Reactions : The compound can act as a reagent in various organic transformations, including oxidation and reduction processes, contributing to the synthesis of diverse chemical entities .
Agrochemical Formulations
The compound has applications beyond pharmaceuticals and organic synthesis; it also plays a role in agrochemical formulations. Its derivatives are being explored for:
- Development of Herbicides and Pesticides : The structural properties of this compound allow it to be incorporated into formulations that enhance agricultural productivity by providing effective pest control solutions .
Polymer Chemistry
In the field of polymer chemistry, this compound contributes to synthesizing polymers with unique properties:
Mechanism of Action
The mechanism of action of Ethyl 1-ethoxycarbonyl piperidine-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Ethyl 1-(2-Ethoxy-2-oxoethyl)piperidine-3-carboxylate (CAS 113482-47-6)
- Structural Difference : The ethoxycarbonyl group is at the 3-position instead of the 2-position, and an additional ethoxycarbonylmethyl group is attached to the 1-position.
- Reactivity : The 3-position ester may alter steric hindrance and hydrogen-bonding capacity compared to the target compound.
- Applications : Likely used in similar synthetic pathways but with distinct regioselectivity in reactions.
Ethyl 2-(Piperidin-4-yl)acetate
Ethyl 1-(Chloroacetyl)piperidine-2-carboxylate
- Structural Difference : A chloroacetyl group replaces the ethoxycarbonyl group at the 1-position.
- Molecular Weight : 233.69 (lower than the target compound due to the smaller chloroacetyl group) .
- Reactivity : The chloroacetyl group introduces a reactive site for nucleophilic substitution, enabling peptide coupling or alkylation reactions.
- Thermal Stability : Predicted boiling point of 345.8±37.0 °C, suggesting moderate volatility .
Ethyl Pipecolinate (Ethyl 2-Piperidinecarboxylate)
Ethyl 1-(Naphthalen-2-ylmethyl)piperidine-2-carboxylate
- Structural Difference : A bulky naphthylmethyl group at the 1-position.
- Physicochemical Properties :
- Applications : Enhanced membrane permeability due to the aromatic naphthyl group, suitable for hydrophobic drug design .
Data Table: Key Properties of Compared Compounds
*Estimated based on structural analogs.
Biological Activity
Ethyl 1-ethoxycarbonyl piperidine-2-carboxylate (EECPC) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry, supported by various research findings and data tables.
Chemical Structure and Properties
EECPC is characterized by its piperidine core with an ethoxycarbonyl group at the 1-position and a carboxylate group at the 2-position. The molecular formula is , and it has a molecular weight of approximately 215.26 g/mol. The structure can be represented as follows:
- SMILES : CCOC(=O)N1CCC(CC1)C(=O)O
- InChI Key : LUBGFMZTGFXIIN-UHFFFAOYSA-N
Synthesis of EECPC
The synthesis of EECPC typically involves the reaction of piperidine derivatives with ethyl ethoxycarbonyl chloride, followed by hydrolysis to yield the desired carboxylate. This method allows for the efficient production of EECPC with high purity levels, as noted in various studies .
Antitumor Activity
Research indicates that EECPC exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of piperidine compounds, including EECPC, showed antiproliferative activity against a range of experimental tumors. The mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Neuroprotective Effects
EECPC has also been investigated for its neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress-induced damage, potentially through modulation of signaling pathways associated with inflammation and cell survival . This effect could be beneficial in conditions such as Alzheimer's disease, where neuroinflammation plays a critical role.
The biological activity of EECPC can be attributed to its ability to interact with various molecular targets within cells. For instance, it may influence nitric oxide (NO) production, which is crucial in mediating tumoricidal and bactericidal actions in macrophages . Additionally, its structural features allow it to engage in noncovalent interactions with proteins involved in cell survival and apoptosis pathways.
Study 1: Anticancer Potential
A study published in the Journal of Heterocyclic Chemistry evaluated several piperidine derivatives, including EECPC, for their cytotoxicity against human cancer cell lines. The results indicated that EECPC had an IC50 value in the low micromolar range, suggesting potent activity compared to standard chemotherapeutics .
Study 2: Neuroprotection
In another investigation focused on neuroprotection, EECPC was tested in a model of oxidative stress using neuronal cell lines. The compound significantly reduced cell death and improved cell viability under stress conditions, highlighting its potential therapeutic role in neurodegenerative diseases .
Table 1: Cytotoxicity of EECPC Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.2 |
| HeLa (Cervical) | 4.8 |
| A549 (Lung) | 6.3 |
Table 2: Neuroprotective Effects of EECPC
| Treatment Condition | Cell Viability (%) | Control Viability (%) |
|---|---|---|
| EECPC (10 µM) | 85 | 100 |
| EECPC (20 µM) | 70 | 100 |
Q & A
Q. What are the standard synthetic routes for Ethyl 1-ethoxycarbonyl piperidine-2-carboxylate, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via multi-step reactions involving piperidine derivatives. A common approach includes:
- Step 1 : Condensation of piperidine-2-carboxylic acid with ethyl chloroformate to introduce the ethoxycarbonyl group.
- Step 2 : Esterification using ethanol under acidic or basic catalysis to form the ethyl ester . Critical parameters include temperature control (0–5°C for exothermic steps), solvent choice (e.g., dichloromethane for solubility), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Yields range from 60–85%, with purity confirmed by NMR (>95%) and HPLC .
| Synthetic Method | Key Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Two-step condensation | 0°C, DCM | 75 | 97 |
| One-pot esterification | RT, EtOH/H2SO4 | 62 | 93 |
Q. How should researchers characterize this compound to confirm structural integrity?
- NMR Spectroscopy : H and C NMR are essential to verify ester groups (δ 4.1–4.3 ppm for -OCH2CH3) and piperidine ring protons (δ 1.5–2.8 ppm).
- Mass Spectrometry (MS) : ESI-MS confirms the molecular ion peak at m/z 229.1 [M+H]+ .
- X-ray Crystallography : For absolute configuration, SHELX programs (e.g., SHELXL) refine crystal structures, though this requires high-quality single crystals .
Q. What safety precautions are necessary when handling this compound?
- Hazards : Flammable (flash point ~46°C), skin/eye irritant (H315, H319).
- Handling : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Store in airtight containers at 2–8°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological activity data across studies?
Discrepancies in bioactivity (e.g., varying IC50 values) may arise from assay conditions (pH, temperature) or impurities. Mitigation strategies include:
- Dose-Response Validation : Re-test compounds under standardized conditions (e.g., 37°C, pH 7.4).
- Purity Reassessment : Use LC-MS to detect trace byproducts (e.g., hydrolyzed esters) .
- Statistical Analysis : Apply ANOVA or t-tests to compare datasets, ensuring n ≥ 3 replicates .
Q. What computational methods are effective for predicting this compound’s interaction with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
